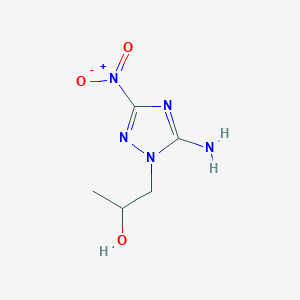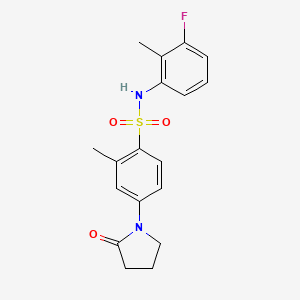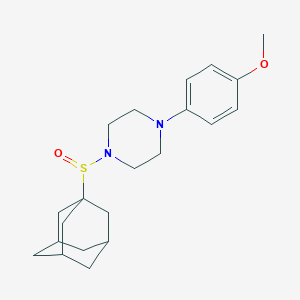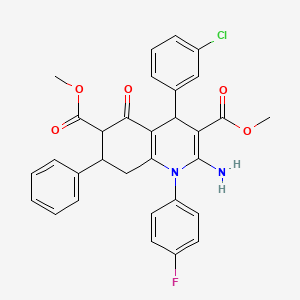![molecular formula C18H13BrFN5S B11070202 4-(3-bromo-4-methylphenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11070202.png)
4-(3-bromo-4-methylphenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.
Introduction of the triazole ring: This step involves the cyclization of the pyrazole derivative with a suitable nitrile.
Bromination and fluorination:
Sulfur incorporation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its unique structural features, it can be explored for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound’s reactivity and functional groups make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMO-3-METHYLPHENYL)-2-((4-FLUOROPHENYL)THIO)ACETAMIDE
- 3-(3-BROMOPHENYL)-N-(4-FLUOROBENZYL)ACRYLAMIDE
Uniqueness
4-(3-BROMO-4-METHYLPHENYL)-5-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its combination of bromine, fluorine, and sulfur atoms, which confer unique reactivity and potential applications. Its triazole and pyrazole rings also contribute to its distinct chemical properties and biological activity.
Properties
Molecular Formula |
C18H13BrFN5S |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4-(3-bromo-4-methylphenyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H13BrFN5S/c1-10-2-7-13(8-14(10)19)25-17(23-24-18(25)26)16-9-15(21-22-16)11-3-5-12(20)6-4-11/h2-9H,1H3,(H,21,22)(H,24,26) |
InChI Key |
WCGDMDHURCTXLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC(=NN3)C4=CC=C(C=C4)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11070121.png)
![7-(2,3-dihydro-1H-indol-1-yl)-3-(naphthalen-1-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11070123.png)

![ethyl 3-(2-chlorophenyl)-3-({[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B11070137.png)

![methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate](/img/structure/B11070152.png)

![1-[8-chloro-4-(furan-2-yl)-2,3,3a,9b-tetrahydrofuro[3,2-c]quinolin-5(4H)-yl]ethanone](/img/structure/B11070161.png)
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11070166.png)

![Methyl {[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetate](/img/structure/B11070187.png)
![(2E)-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylprop-2-enamide](/img/structure/B11070190.png)
![1-[(2-{[(3-Chlorophenyl)carbonyl]amino}-4-ethoxyphenyl)amino]-1-oxopropan-2-yl 3-chlorobenzoate](/img/structure/B11070199.png)

